molecular formula C12H17NO3 B6630755 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide

Cat. No.: B6630755
M. Wt: 223.27 g/mol
InChI Key: FMCRQHLJGWXSFH-SNVBAGLBSA-N
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Description

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide, also known as HMB, is a naturally occurring compound found in small quantities in certain foods such as grapefruit, alfalfa, and catfish. HMB has gained attention in the scientific community due to its potential benefits in muscle growth, recovery, and overall physical performance.

Mechanism of Action

The exact mechanism of action of 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide is not fully understood, but it is believed to work through several pathways. This compound may activate the mTOR signaling pathway, which is involved in muscle protein synthesis and growth. This compound may also reduce protein breakdown and increase the activity of enzymes involved in muscle repair and regeneration.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle protein synthesis, leading to an increase in muscle mass and strength. This compound may also reduce muscle damage and inflammation, leading to faster recovery times. This compound has been studied for its potential benefits in reducing muscle wasting in elderly individuals and those with certain medical conditions. This compound may also have antioxidant and anti-inflammatory effects, which could be beneficial for overall health.

Advantages and Limitations for Lab Experiments

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide is a relatively safe and well-tolerated supplement, with few reported side effects. This compound can be easily administered orally, making it a convenient supplement for research studies. However, this compound supplementation may not be effective in all individuals, and the optimal dosage and duration of supplementation are still being investigated.

Future Directions

Future research on 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide could focus on its potential benefits in other areas, such as cognitive function and immune health. This compound may also be studied in combination with other supplements or interventions to enhance its effects. Additionally, further research is needed to determine the optimal dosage and duration of this compound supplementation for different populations and contexts.

Synthesis Methods

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide can be synthesized from the amino acid leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproate (KIC) by the enzyme branched-chain amino acid transaminase (BCAT). KIC is then converted to this compound by the enzyme alpha-ketoisocaproate dioxygenase (KICD). This compound can also be obtained through the hydrolysis of its precursor, beta-hydroxy-beta-methylbutyric acid (this compound-FA).

Scientific Research Applications

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide has been extensively studied for its potential benefits in muscle growth, recovery, and physical performance. Several studies have shown that this compound supplementation can increase muscle mass, strength, and power in both trained and untrained individuals. This compound has also been shown to reduce muscle damage and soreness following intense exercise, leading to faster recovery times. Additionally, this compound has been studied for its potential benefits in preventing muscle wasting in elderly individuals and those with certain medical conditions.

Properties

IUPAC Name

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-10(7-14)13-12(16)9-4-5-11(15)8(2)6-9/h4-6,10,14-15H,3,7H2,1-2H3,(H,13,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCRQHLJGWXSFH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC(=O)C1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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